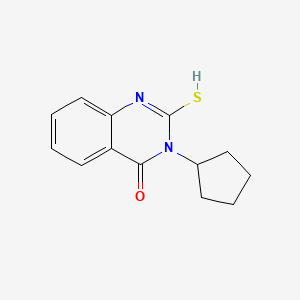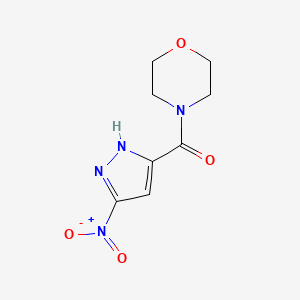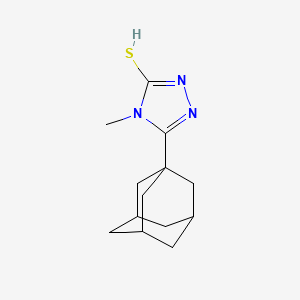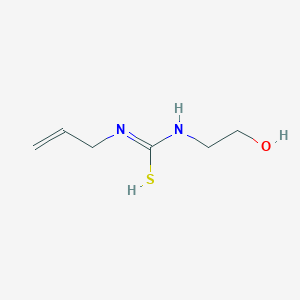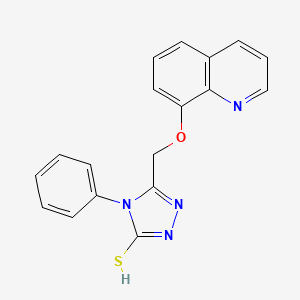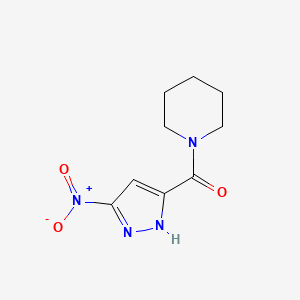
(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone” is a chemical entity with various applications in scientific research and industry. It is known for its unique chemical properties and reactivity, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone involves specific synthetic routes and reaction conditions. One common method includes the use of high-purity reagents and controlled reaction environments to ensure the desired chemical structure is achieved. The exact synthetic route may vary depending on the desired purity and application of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced chemical engineering techniques. This often involves continuous flow reactors and automated systems to maintain consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable for further chemical synthesis and applications.
Scientific Research Applications
(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, helping to create complex chemical structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into this compound includes its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of (3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Properties
IUPAC Name |
(3-nitro-1H-pyrazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c14-9(12-4-2-1-3-5-12)7-6-8(11-10-7)13(15)16/h6H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGSYJVTLPKCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC(=NN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
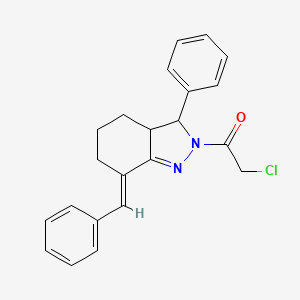
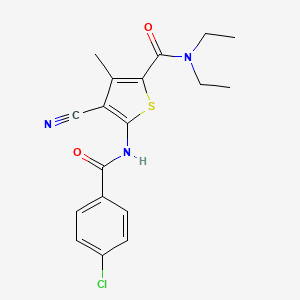
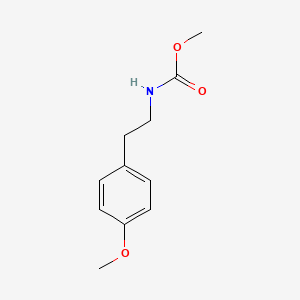
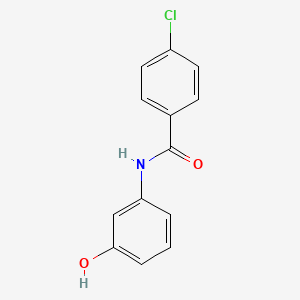



![5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)
